molecular formula C13H11Cl B7837629 4-Chloro-3-methylbiphenyl CAS No. 19482-09-8

4-Chloro-3-methylbiphenyl

Cat. No.: B7837629
CAS No.: 19482-09-8
M. Wt: 202.68 g/mol
InChI Key: RKCVWQISULVYFX-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbiphenyl is an organic compound with the molecular formula C13H11Cl It belongs to the class of chlorinated biphenyls, which are biphenyl molecules substituted with chlorine atoms

Scientific Research Applications

4-Chloro-3-methylbiphenyl has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methylbiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbiphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove chlorine atoms or reduce other functional groups present on the molecule.

    Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-chloro-3-methylbenzaldehyde, while substitution reactions can produce various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbiphenyl depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various metabolic pathways. The exact molecular targets and pathways involved can vary, but studies often focus on its effects on cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: This compound is similar in structure but has a hydroxyl group instead of a biphenyl moiety.

    4-Chloro-3,5-dimethylphenol: This compound has an additional methyl group on the phenyl ring.

Uniqueness

4-Chloro-3-methylbiphenyl is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to other chlorinated phenols. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-chloro-2-methyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCVWQISULVYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303807
Record name 4-Chloro-3-methyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19482-09-8
Record name 4-Chloro-3-methyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19482-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5.00 g (24.3 mmol) of 5-bromo-2-chlorotoluene, 3.56 g (29.2 mmol) of dihydroxyphenylborane, 546 mg (2.43 mmol) of palladium acetate (II), 9.41 g (29.2 mmol) of tetrabutylammonium bromide, 8.40 g (60.8 mmol) of potassium carbonate and 50 ml of water was stirred for 5 hours at 80° C. under nitrogen flow. The reaction solution was filtrated through celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous magnesium sulfate, then, concentrated. The residue was subjected to silica gel column chromatography (eluant: hexane) to obtain 3.92 g of 4-chloro-3-methylbiphenyl.
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546 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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